1-(3-(4-Phenylbenzyl)-4-hydroxychroman-7-yl)cyclopentane-1-carboxylic acid, also known as CP-105,696, is a research compound studied for its potential therapeutic effects by antagonizing Leukotriene B4 (LTB4). LTB4 is a lipid mediator involved in various inflammatory processes, including asthma and arthritis [].
Studies have primarily focused on CP-105,696's effectiveness in animal models of inflammatory diseases.
CP-105696 is a potent antagonist of leukotriene B4, a lipid mediator involved in inflammatory responses. The chemical structure of CP-105696 is characterized as (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxy-chroman-7-yl] cyclopropane carboxylic acid. This compound has been extensively studied for its pharmacological effects, particularly in modulating leukotriene activity, which plays a significant role in various inflammatory conditions.
These synthetic routes are typically optimized for yield and purity to ensure the compound's efficacy in biological assays.
The biological activity of CP-105696 is primarily linked to its ability to inhibit neutrophil chemotaxis and activation. Studies have shown that it effectively reduces the upregulation of CD11b on human neutrophils, demonstrating its role in dampening immune responses associated with inflammation . The compound has been tested in various animal models, showing significant effects in reducing inflammatory responses mediated by leukotriene B4.
CP-105696 has potential applications in treating various inflammatory diseases, including:
Interaction studies have demonstrated that CP-105696 can effectively compete with leukotriene B4 for binding sites on its receptors. In vitro studies indicate that at concentrations as low as 30 nM, CP-105696 significantly inhibits [3H]-leukotriene B4 binding to high-affinity receptors on murine and human cells . These findings suggest that CP-105696 could be a valuable tool for further research into leukotriene-mediated pathways.
CP-105696 shares structural and functional similarities with several other compounds known for their leukotriene antagonism. Below are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
CP-195543 | Similar chroman structure | More potent against certain leukotriene receptors |
Etalocib | Contains aromatic substituents | Developed specifically for ulcerative colitis |
SC-41930 | Polyunsaturated moiety | Focused on asthma treatment |
CP-105696 stands out due to its specific action on leukotriene B4 receptors and its demonstrated efficacy in reducing neutrophil activation and chemotaxis, making it a valuable compound in the study of inflammatory diseases.
CP-105696, chemically designated as 1-[(3S,4R)-4-hydroxy-3-[(4-phenylphenyl)methyl]-3,4-dihydro-2H-chromen-7-yl]cyclopentane-1-carboxylic acid, represents a structurally complex leukotriene B4 receptor antagonist requiring sophisticated synthetic methodologies for its industrial production [1] [2]. The compound features a molecular formula of C28H28O4 with a molecular weight of 428.52 grams per mole, incorporating multiple stereocenters that demand stereoselective synthetic approaches [2].
The primary synthetic route for CP-105696 involves the construction of the chroman core structure through palladium-catalyzed carboetherification reactions. This methodology enables the formation of both carbon-oxygen and carbon-carbon bonds in a single transformation, providing access to 2-substituted chroman derivatives with high efficiency [3]. The synthetic pathway typically begins with the preparation of 2-(but-3-en-1-yl)phenol precursors, which undergo palladium-catalyzed cyclization with aryl halides to establish the chroman framework [3].
The biphenyl moiety integral to CP-105696 structure is efficiently constructed through Suzuki-Miyaura cross-coupling reactions. These transformations utilize palladium catalysts, typically tetrakis(triphenylphosphine)palladium(0), in the presence of base systems such as potassium carbonate [4] [5]. The reaction proceeds through oxidative addition of aryl halides to palladium(0), followed by transmetalation with boronic acid derivatives and subsequent reductive elimination to form the biphenyl linkage [5].
The cyclopentane carboxylic acid functionality represents a critical structural element requiring specialized synthetic approaches. Cyclopentane ring formation can be achieved through various methodologies, including zirconium-mediated cyclization reactions employing bis-cyclopentadienyl zirconium complexes [6]. Alternative approaches involve intramolecular alkylation reactions using Grignard reagents or organocuprate-mediated cyclization processes [6].
Stereochemical control during CP-105696 synthesis is paramount given the presence of specific (3S,4R) configuration requirements. Asymmetric synthesis protocols employ chiral auxiliaries or enantioselective catalytic systems to achieve the desired stereochemical outcome. The chroman ring system formation often utilizes chiral palladium catalysts or resolution techniques to establish the correct absolute configuration [3].
The industrial-scale synthesis of CP-105696 requires meticulous control of critical process parameters to ensure consistent product quality and yield optimization. Temperature control emerges as a fundamental parameter, with reaction temperatures typically maintained within 25-80°C ranges depending on the specific synthetic transformation [7]. Precise temperature regulation affects reaction kinetics, selectivity, and the formation of unwanted side products or impurities [8].
Reaction time parameters significantly influence conversion efficiency and product quality. Typical reaction durations range from 4 to 24 hours, with continuous monitoring through in-process analytical techniques [8]. Extended reaction times may lead to degradation products, while insufficient reaction duration results in incomplete conversion and reduced yields [8].
Solvent composition represents another critical parameter affecting both reaction efficiency and product isolation. The synthesis employs various solvent systems, including organic-aqueous biphasic conditions for cross-coupling reactions and polar aprotic solvents for cyclization processes [5]. Solvent selection influences substrate solubility, reaction medium properties, and subsequent purification strategies [9].
Catalyst concentration control is essential for palladium-catalyzed transformations, typically ranging from 0.1 to 10 mole percent based on substrate loading [5]. Optimal catalyst loading balances reaction efficiency with economic considerations, while preventing catalyst-derived impurities in the final product [8]. Process analytical technology enables real-time monitoring of catalyst concentration and activity throughout the reaction progression [10] [11].
pH control during synthesis steps affects both reaction selectivity and product stability. The synthesis involves pH ranges from 4.0 to 9.0 depending on the specific transformation requirements [8]. Automated pH monitoring systems ensure consistent reaction conditions and minimize batch-to-batch variability [12] [13].
Agitation parameters, including stirring rate and mixing efficiency, directly impact mass transfer and reaction homogeneity. Typical stirring rates range from 200 to 800 revolutions per minute, with optimization based on reactor geometry and batch size [8]. Inadequate mixing can result in local concentration gradients and reduced reaction efficiency [7].
Reagent addition rates require careful control to prevent localized high concentrations that may promote side reactions. Addition rates typically range from 0.1 to 2.0 milliliters per minute for liquid reagents, with continuous monitoring through flow rate controllers [8]. This parameter is particularly critical for bromination reactions where rapid addition may favor dibrominated impurity formation [8].
The purification of CP-105696 employs multiple chromatographic and crystallization techniques to achieve pharmaceutical-grade purity standards. Column chromatography using silica gel stationary phases with ethyl acetate-hexane mobile phase systems provides effective separation of CP-105696 from synthetic impurities [14] [9]. This methodology typically achieves yields of 70-95% with purity levels reaching 90-98% [9].
Preparative high-performance liquid chromatography represents the gold standard for CP-105696 purification, utilizing C18 columns with acetonitrile-water mobile phases [15] [9]. This technique enables targeted peak selection and fraction collection, achieving purity levels exceeding 98% with yields of 85-98% [15]. The method incorporates mass spectrometric detection for real-time compound identification and collection optimization [15].
Crystallization techniques provide an economical approach for large-scale purification, employing solvent-antisolvent systems to achieve selective precipitation of CP-105696 [9]. While yields may range from 60-90%, the technique can achieve purity levels of 95-99% when properly optimized [9]. The crystallization process requires careful control of temperature, concentration, and nucleation conditions to ensure consistent crystal quality [7].
Supercritical fluid chromatography offers advantages for CP-105696 purification, particularly for chiral separations when enantiomeric purity is critical [15]. This technique utilizes supercritical carbon dioxide as the mobile phase with chiral stationary phases, achieving yields of 80-95% and purity levels of 95-99% [15]. The method provides environmental benefits through reduced organic solvent consumption compared to traditional liquid chromatography [15].
Quality control metrics for CP-105696 purification encompass multiple analytical parameters. Purity assessment employs reverse-phase HPLC with ultraviolet detection at 280 nanometers, providing quantitative analysis of the main compound and related impurities [16] [17]. The analytical method requires validation for linearity, accuracy, precision, and specificity according to International Conference on Harmonization guidelines [18].
Impurity profiling represents a critical quality control element, with identification and quantification of synthesis-related impurities through liquid chromatography-mass spectrometry techniques [19]. Common impurities include starting material residues, reaction intermediates, and degradation products formed during synthesis or storage [19]. Regulatory authorities require comprehensive impurity characterization with established acceptance criteria for individual and total impurity levels [19].
The analytical method validation for CP-105696 characterization follows established regulatory guidelines to demonstrate method suitability for its intended purpose [18]. The validation process encompasses multiple performance characteristics including accuracy, precision, specificity, linearity, range, detection limits, and robustness [20] [18].
Specificity validation demonstrates the analytical method's ability to distinguish CP-105696 from potential interfering substances including impurities, degradation products, and excipients [21] [18]. This assessment involves analyzing stressed samples under various conditions including acidic, basic, oxidative, and photolytic environments to evaluate method selectivity [21]. Chromatographic methods require demonstration of adequate resolution between CP-105696 and all potential interferents [22].
Linearity validation establishes the relationship between analytical response and CP-105696 concentration over the specified range [18]. The validation typically encompasses concentration ranges from 50% to 150% of the target analytical concentration, with correlation coefficients exceeding 0.999 required for acceptance [16]. Statistical evaluation includes assessment of slope, intercept, and residual analysis to confirm linear response [18].
Precision validation encompasses both repeatability and intermediate precision assessments [18]. Repeatability evaluation involves multiple analyses of identical samples under the same conditions, while intermediate precision assesses method performance under varied conditions including different analysts, instruments, and days [18]. The acceptance criteria typically require relative standard deviation values below 2% for quantitative methods [18].
Detection and quantification limits establish the lowest concentrations of CP-105696 that can be reliably detected and quantified [18]. These parameters are particularly important for impurity analysis and stability studies where low-level quantification may be required [19]. The limits are typically established through signal-to-noise ratio evaluations or statistical analysis of calibration curve parameters [18].
Robustness validation assesses method performance under deliberately varied conditions to evaluate susceptibility to procedural variations [18]. Parameters evaluated include mobile phase composition, pH, temperature, flow rate, and column variations for chromatographic methods [22]. The validation demonstrates that minor procedural changes do not significantly affect analytical results, ensuring method reliability during routine analysis [23].
System suitability requirements establish criteria that must be met before sample analysis to ensure acceptable method performance [18]. These criteria typically include resolution between critical peak pairs, tailing factors, theoretical plate counts, and reproducibility of standard injections [22]. Failure to meet system suitability requirements necessitates corrective action before proceeding with sample analysis [18].
Table 1: Analytical Methods for CP-105696 Characterization
Analytical Method | Detection Wavelength/Parameter | Application | Validation Parameters |
---|---|---|---|
Reverse-phase HPLC with UV detection | 280 nm UV absorbance | Compound quantification and purity analysis | Linearity, accuracy, precision, specificity |
LC-MS/MS analysis | Mass spectrometric detection | Metabolite and impurity identification | Selectivity, sensitivity, matrix effects |
High-resolution mass spectrometry | High-resolution MS detection | Structural characterization and confirmation | Mass accuracy, isotope patterns |
Nuclear magnetic resonance spectroscopy | 1H-NMR, 13C-NMR spectroscopy | Structure elucidation and confirmation | Chemical shift assignments, coupling patterns |
Infrared spectroscopy | IR absorption frequencies | Functional group identification | Peak identification, baseline resolution |
Fluorometric imaging plate reader assay | Calcium fluorescence measurement | Biological activity assessment | Dose-response relationships, IC50 values |
Gel electrophoresis | Protein-DNA complex separation | Protein interaction studies | Binding specificity, complex formation |
Thin layer chromatography | UV visualization at 254 nm | Preliminary purity assessment | Resolution, detection limits |
Table 2: Critical Process Parameters in CP-105696 Synthesis
Synthesis Parameter | Typical Range | Critical Impact | Monitoring Method |
---|---|---|---|
Reaction temperature | 25-80°C | Reaction kinetics and selectivity | In-line temperature probes |
Reaction time | 4-24 hours | Conversion efficiency and side products | Process timelines and sampling |
Solvent composition | Variable organic/aqueous ratios | Solubility and reaction medium properties | Analytical composition monitoring |
Catalyst concentration | 0.1-10 mol% | Reaction rate and yield optimization | Quantitative analysis of catalyst |
pH control | 4.0-9.0 | Ionization state and reactivity | pH electrodes and titration |
Stirring rate | 200-800 rpm | Mass transfer and mixing efficiency | Tachometer measurements |
Reagent addition rate | 0.1-2.0 mL/min | Local concentration effects | Flow rate controllers |
Pressure conditions | Atmospheric to 5 bar | Reaction thermodynamics | Pressure transducers |
Table 3: Purification Methodologies for CP-105696
Purification Technique | Stationary/Mobile Phase | Typical Yield | Purity Achievement |
---|---|---|---|
Column chromatography | Silica gel / Ethyl acetate-hexane | 70-95% | 90-98% |
Preparative HPLC | C18 column / Acetonitrile-water | 85-98% | ≥98% |
Crystallization | Solvent-antisolvent systems | 60-90% | 95-99% |
Liquid-liquid extraction | Organic/aqueous phase systems | 75-95% | 85-95% |
Supercritical fluid chromatography | Chiral columns / Supercritical CO2 | 80-95% | 95-99% |
Solid-phase extraction | SPE cartridges / Various solvents | 70-90% | 90-98% |
Distillation | Temperature gradient separation | 80-95% | 98-99.5% |
Sublimation | Direct solid-vapor transition | 85-99% | 99-99.9% |